molecular formula C17H22N4OS2 B2878059 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034476-55-4

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Katalognummer: B2878059
CAS-Nummer: 2034476-55-4
Molekulargewicht: 362.51
InChI-Schlüssel: TUERLLOQNXOBLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. Piperidine derivatives are important in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The compound also contains a benzo[c][1,2,5]thiadiazole moiety, which is a type of heterocyclic compound. Heterocyclic compounds play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound are not available, piperidine derivatives can be synthesized through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, the piperidine ring could undergo reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination .

Wissenschaftliche Forschungsanwendungen

Microwave-Assisted Synthesis and Anticancer Evaluation

A study by Tiwari et al. (2017) explores the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold and benzamide groups, known for their biological properties. The synthesized compounds demonstrated promising in vitro anticancer activity against human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. Molecular docking studies suggested a probable mechanism of action, and computational ADMET predictions indicated good oral drug-like behavior (Tiwari et al., 2017).

Molecular Interaction with CB1 Cannabinoid Receptor

Research by Shim et al. (2002) investigated the molecular interaction of a similar compound with the CB1 cannabinoid receptor, highlighting its potential as a potent and selective antagonist. This study employed conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models to understand the steric and electrostatic interactions contributing to antagonist activity (Shim et al., 2002).

Anti-arrhythmic Activity of Piperidine-based Derivatives

Abdel‐Aziz et al. (2009) synthesized piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives, revealing significant anti-arrhythmic activity. This study emphasizes the therapeutic potential of these derivatives in cardiovascular research (Abdel‐Aziz et al., 2009).

Potential Antipsychotic Agents

A study by Norman et al. (1996) on heterocyclic carboxamides as potential antipsychotic agents presents the synthesis and evaluation of analogues showing potent in vivo activities, comparable to existing treatments, but with lesser side effects. This research underlines the importance of heterocyclic structures in developing safer antipsychotic medications (Norman et al., 1996).

Cannabinoid Receptor Antagonists

Lan et al. (1999) conducted structure-activity relationship studies on pyrazole derivatives, including the synthesis and characterization of compounds as cannabinoid receptor antagonists. Their findings contribute to the understanding of the structural requirements for antagonist activity and the potential therapeutic applications of these compounds (Lan et al., 1999).

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the importance of piperidine derivatives in pharmaceuticals, this compound could have potential therapeutic applications .

Eigenschaften

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS2/c22-17(13-1-2-15-16(9-13)20-24-19-15)18-10-12-3-6-21(7-4-12)14-5-8-23-11-14/h1-2,9,12,14H,3-8,10-11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUERLLOQNXOBLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC3=NSN=C3C=C2)C4CCSC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.